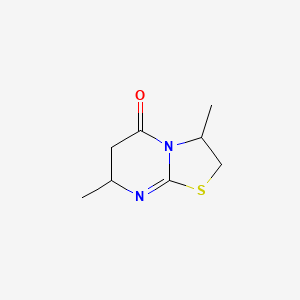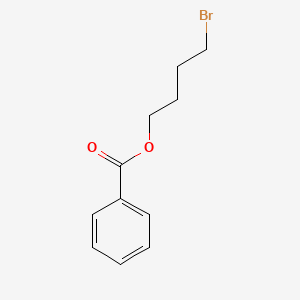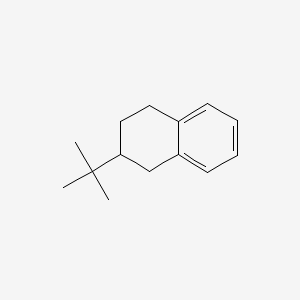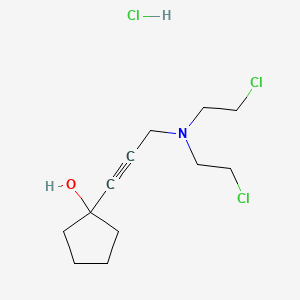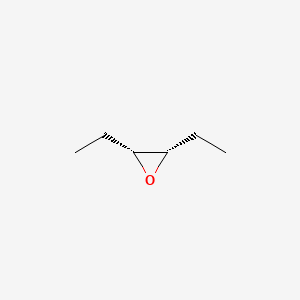
Oxirane, 2,3-diethyl-, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, 2,3-diethyl-, cis- is an organic compound belonging to the class of epoxides, which are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This compound is a stereoisomer, specifically the cis- form, meaning that the two ethyl groups are on the same side of the epoxide ring. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,3-diethyl-, cis- typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the epoxide ring.
Industrial Production Methods
On an industrial scale, epoxides like Oxirane, 2,3-diethyl-, cis- can be produced through the catalytic oxidation of alkenes using oxygen or air in the presence of a silver catalyst. This method is efficient and widely used for the large-scale production of epoxides.
化学反应分析
Types of Reactions
Oxirane, 2,3-diethyl-, cis- undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, resulting in ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxycarboxylic acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-), alkoxides (RO-), and amines (NH3) are commonly employed.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Alcohols: Produced from nucleophilic substitution reactions.
科学研究应用
Oxirane, 2,3-diethyl-, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Oxirane, 2,3-diethyl-, cis- involves the electrophilic oxygen atom in the epoxide ring reacting with nucleophilic sites on other molecules. This reaction typically proceeds through a concerted mechanism, where the nucleophile attacks the less hindered carbon of the epoxide ring, leading to ring opening and the formation of a new bond. The high reactivity of the epoxide ring is due to the ring strain, which makes it more susceptible to nucleophilic attack.
相似化合物的比较
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: Another epoxide with methyl groups instead of ethyl groups.
Oxirane, 2,3-dimethyl-, trans-: The trans- stereoisomer of the dimethyl-substituted epoxide.
2,3-Epoxybutane: A simpler epoxide with a butane backbone.
Uniqueness
Oxirane, 2,3-diethyl-, cis- is unique due to the presence of ethyl groups, which can influence its reactivity and the types of reactions it undergoes. The cis- configuration also affects its stereochemistry and the spatial arrangement of substituents, which can impact its interactions with other molecules and its overall chemical behavior.
属性
CAS 编号 |
36611-94-6 |
|---|---|
分子式 |
C6H12O |
分子量 |
100.16 g/mol |
IUPAC 名称 |
(2S,3R)-2,3-diethyloxirane |
InChI |
InChI=1S/C6H12O/c1-3-5-6(4-2)7-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI 键 |
PCGTXZMDZGOMJG-OLQVQODUSA-N |
手性 SMILES |
CC[C@@H]1[C@@H](O1)CC |
规范 SMILES |
CCC1C(O1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


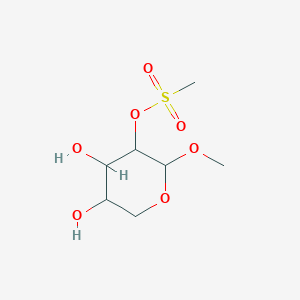
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)


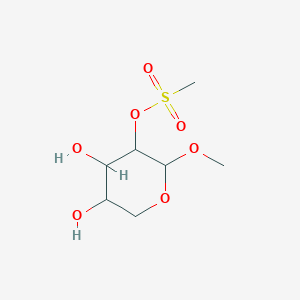
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
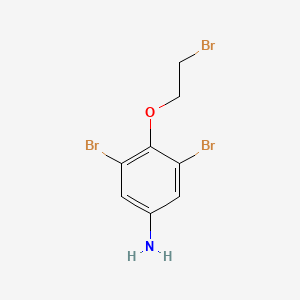
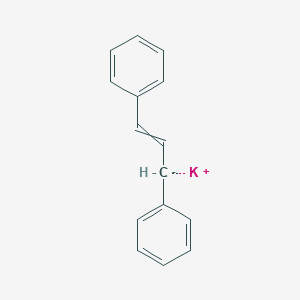
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
